Scaffold Isomerism with Atreleuton: Same Molecular Formula, Fundamentally Different Pharmacophore and Biological Target Class
CAS 2034272-78-9 and Atreleuton (CAS 154355-76-7) share the identical molecular formula C₁₆H₁₅FN₂O₂S (MW 318.37), yet represent fundamentally distinct chemical scaffolds [1]. Atreleuton is a chiral hydroxyurea derivative incorporating a 5-[(4-fluorophenyl)methyl]thiophene core coupled to an N-hydroxyurea warhead; it acts as a selective, reversible 5-lipoxygenase (5-LO) inhibitor with a reported IC₅₀ of 160 nM in human whole blood LTB₄ formation assays and reached Phase II clinical development for atherosclerosis [2][3]. In contrast, CAS 2034272-78-9 is an achiral nicotinamide featuring a pyridine-3-carboxamide core with a 6-position tetrahydrothiophen-3-yloxy ether and an N-(2-fluorophenyl) amide. The nicotinamide chemotype is historically associated with kinase inhibition (IRAK-4, BTK, Syk) and NAD⁺ pathway modulation, not 5-LO inhibition [4]. This scaffold isomerism means the two compounds are not interchangeable for any target-specific application; a procurement decision based solely on molecular formula would yield completely divergent biological outcomes.
| Evidence Dimension | Scaffold identity and primary biological target class |
|---|---|
| Target Compound Data | Nicotinamide scaffold (pyridine-3-carboxamide core with 6-(thiolan-3-yloxy) ether and N-(2-fluorophenyl) amide); associated with kinase inhibition (IRAK-4, BTK, Syk class); no reported 5-LO activity data |
| Comparator Or Baseline | Atreleuton: Hydroxyurea scaffold (N-hydroxyurea warhead with 5-[(4-fluorophenyl)methyl]thiophene); 5-LO IC₅₀ = 160 nM (human whole blood LTB₄ assay); Phase II clinical candidate |
| Quantified Difference | Same molecular formula (C₁₆H₁₅FN₂O₂S); orthogonal pharmacophores with non-overlapping target classes; 5-LO inhibition absent for target compound vs. 160 nM for Atreleuton |
| Conditions | Atreleuton IC₅₀ measured in human whole blood stimulated with calcium ionophore A23187, LTB₄ detection by enzyme immunoassay [2]; target compound has no reported bioactivity data in authoritative sources |
Why This Matters
Procurement for 5-LO inhibition requires Atreleuton, not this compound; conversely, this nicotinamide scaffold may serve kinase-focused programs where Atreleuton is irrelevant—the isomeric relationship demands explicit structural verification before purchase.
- [1] PubChem. Atreleuton (CID 3086671). IUPAC: 1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea. Accessed May 2026. View Source
- [2] BindingDB BDBM50029781. Atreleuton (ABT-761): IC₅₀ = 160 nM, 5-Lipoxygenase inhibition, human whole blood LTB₄ assay. Accessed May 2026. View Source
- [3] ClinicalTrials.gov. Atreleuton (VIA-2291) Phase II trials for Atherosclerosis and Coronary Artery Disease. NCT00352456, NCT00552175. View Source
- [4] Bristol-Myers Squibb. US9169252B2: Heteroaryl Substituted Nicotinamide Compounds (IRAK-4 inhibitors). Granted October 27, 2015. View Source
